molecular formula C20H24O3S B1359380 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene CAS No. 898778-57-9

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

Cat. No.: B1359380
CAS No.: 898778-57-9
M. Wt: 344.5 g/mol
InChI Key: BMSXBNOKNPINNA-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-hexylbenzoyl group

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene has several scientific research applications:

    Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and photovoltaic materials.

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

    Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Thiophene ring functionalization: The thiophene ring can be functionalized through various methods, such as Friedel-Crafts acylation, to introduce the 4-hexylbenzoyl group.

    Coupling reactions: The final step involves coupling the functionalized thiophene with the 1,3-dioxolane derivative under suitable conditions, often using a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-hexylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the 1,3-dioxolane and 4-hexylbenzoyl groups can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s electronic properties and its behavior in various applications.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the hexyl group, which may affect its solubility and electronic properties.

    5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Contains a methyl group instead of a hexyl group, leading to different physical and chemical properties.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is unique due to the presence of the hexyl group, which enhances its solubility in organic solvents and may improve its performance in electronic applications compared to its analogs.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSXBNOKNPINNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641953
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-57-9
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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